molecular formula C6H8O B1293772 3-Methyl-2-cyclopenten-1-one CAS No. 2758-18-1

3-Methyl-2-cyclopenten-1-one

Cat. No. B1293772
CAS RN: 2758-18-1
M. Wt: 96.13 g/mol
InChI Key: CHCCBPDEADMNCI-UHFFFAOYSA-N
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Description

3-Methyl-2-cyclopenten-1-one is a compound that belongs to the class of cyclopentenones, which are characterized by a five-membered ring with a ketone functional group. This compound is of interest due to its relevance in fragrance materials and its potential use in various chemical syntheses.

Synthesis Analysis

The synthesis of derivatives of cyclopentenones, such as 3-methyl-2-cyclopenten-1-one, can be achieved through various methods. For instance, cyclopent[a]azulenes with electron-withdrawing groups at the 9-position can be synthesized from dihydro compounds through bromination and dehydrobromination processes . Additionally, an effective synthesis of 2,3-disubstituted 2-cyclopentenones can be performed by ring contraction of 1,2-disiloxycyclobutene followed by ring enlargement of trimethylsiloxyvinyl-cyclopropanes, as demonstrated in the synthesis of dihydrojasmone and cis-jasmone . Moreover, a five-step synthesis route for 2-(formylmethyl)-cyclopenten-3-one and its 1-methyl congener has been described, starting from 6-methylhept-5-ene-2-one .

Molecular Structure Analysis

The molecular structure of 3-methyl-2-cyclopenten-1-one has been studied using microwave spectroscopy, revealing a planar heavy-atom skeleton. The rotational constants have been determined, and the barrier to internal rotation of the methyl group has been quantified, indicating a threefold barrier of 1.71 kcal/mol .

Chemical Reactions Analysis

Chemical reactions involving 3-methyl-2-cyclopenten-1-one derivatives have been explored. For example, the Michael-type addition of benzenethiol to 2-cyclopenten-1-one and its methyl derivatives has been found to be reversible under certain conditions. The addition of benzenethiol to 2-methyl-2-cyclopenten-1-one is initially under kinetic control, leading to a highly stereoselective anti addition process, but eventually reaches equilibrium favoring the more stable trans adduct .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-methyl-2-cyclopenten-1-one and its derivatives are important for their application in fragrances and other industries. The compound is part of the fragrance structural group ketones cyclopentanones and cyclopentenones, which typically have a cyclopentanone or cyclopentenone ring with alkane or alkene substituents. Toxicological and dermatological reviews have been conducted to assess the safety of these compounds when used as fragrance ingredients. These reviews include data on physical properties, acute toxicity, skin irritation, mucous membrane irritation, skin sensitization, phototoxicity, and photoallergy .

Scientific Research Applications

Molecular Structure Analysis

  • 3-Methyl-2-cyclopenten-1-one has been studied for its molecular structure using microwave spectroscopy. The spectrum was recorded in the range of 18.0 to 26.5 GHz, and the data suggested a planar heavy-atom skeleton. This research provides insights into the conformation and internal rotation barrier of the compound (Li, 1984).

Synthesis and Production Methods

  • Research has been conducted on the synthesis of 1-methyl-1-cyclopenten-3-one, a related compound, using high-pressure microreaction systems. This study identified significant variables in the synthesis process, optimizing conditions for the production (Choe et al., 2008).

Applications in Fragrance

  • 3-Methyl-2-cyclopenten-1-one has been reviewed for use as a fragrance ingredient. It's part of the fragrance structural group ketones cyclopentanones and cyclopentenones, which are known for their characteristic structural elements and aromatic properties (Scognamiglio et al., 2012).

Chemical Reactions and Properties

  • The compound has been involved in studies of chemical reactions, like the Michael-Type addition of benzenethiol to 2-cyclopenten-1-ones. This research helps in understanding the influence of methyl groups on chemical reactions and the stereochemistry involved (van Axel Castelli et al., 1999).

Novel Route for Antiviral Compounds

  • A novel route using 2-methyl-2-cyclopentene-1-one as a starting material has been developed for synthesizing 2′-branched-carbocyclic nucleosides, potential antiviral compounds (Meillon et al., 2005).

Formation from Polysaccharides

  • Small amounts of 2-hydroxy-2-cyclopenten-1-one and its derivatives, including 3-methyl variants, have been identified in the chloroform extract of spent liquor from kraft pulping of pine wood. Their formation from polysaccharides was confirmed, indicating a potential source of this compound (Niemelä, 1988).

Quantum Mechanical Study

  • A quantum mechanical study of the tautomerism and molecular spectra of 2-hydroxy-3-methyl-2-cyclopenten-1-one provided insights into the structure and behavior of this ligand, which is chemically similar to hydroxypyrones used in forming biologically active metal complexes (Zborowski et al., 2012).

Safety And Hazards

3-Methyl-2-cyclopenten-1-one is a combustible liquid that causes serious eye irritation and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, or vapors, and to use it only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 3-Methyl-2-cyclopenten-1-one are not mentioned in the search results, it is a component of smoke flavoring , suggesting potential applications in food science and technology. It also has anti-inflammatory effects , indicating possible uses in medical and health-related research.

properties

IUPAC Name

3-methylcyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c1-5-2-3-6(7)4-5/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCCBPDEADMNCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062629
Record name 3-Methyl-2-cyclopenten-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID1062629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pale straw-coloured liquid; warm-spicy, sweet-floral and diffusive yet quite tenaceous odour
Record name 1-Methyl-1-cyclopenten-3-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1037/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

soluble in water; soluble in oil, Miscible at room temperature (in ethanol)
Record name 1-Methyl-1-cyclopenten-3-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1037/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.968-0.975
Record name 1-Methyl-1-cyclopenten-3-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1037/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

3-Methyl-2-cyclopenten-1-one

CAS RN

2758-18-1
Record name 3-Methyl-2-cyclopenten-1-one
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Record name 3-Methyl-2-cyclopenten-1-one
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyclopenten-1-one, 3-methyl-
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Record name 3-Methyl-2-cyclopenten-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1062629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylcyclopent-2-enone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.565
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-METHYL-2-CYCLOPENTEN-1-ONE
Source FDA Global Substance Registration System (GSRS)
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Record name 3-Methyl-2-cyclopenten-1-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031546
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,880
Citations
D Ren, Z Song, L Li, Y Liu, F Jin, Z Huo - Green Chemistry, 2016 - pubs.rsc.org
A novel approach for the production of 2,5-hexanedione (HDN) and 3-methyl-2-cyclopenten-1-one (3-MCO) from 5-hydroxymethylfurfural (HMF) by water splitting with Zn is reported for …
Number of citations: 70 pubs.rsc.org
A Ramazani, B Mohammadi… - Phosphorus, Sulfur, and …, 2003 - Taylor & Francis
… by the 2hydroxy-3-methyl-2-cyclopenten-1-one (3) to form the corresponding tributylphosphonium salts 4. Conjugate addition of the 2-hydroxy-3methyl-2-cyclopenten-1-one (3) anion to …
Number of citations: 30 www.tandfonline.com
AM Api, D Belsito, D Botelho… - Food and …, 2022 - fragrancematerialsafetyresource …
The existing information supports the use of this material as described in this safety assessment. 3-Methyl-2-(n-pentanyl)-2-cyclopenten-1-one was evaluated for genotoxicity, repeated …
J Scognamiglio, L Jones, CS Letizia, AM Api - Food and chemical …, 2012 - Elsevier
A toxicologic and dermatologic review of 3-methyl-2-(n-pentanyl)-2-cyclopenten-1-one when used as a fragrance ingredient is presented. 3-methyl-2-(n-pentanyl)-2-cyclopenten-1-one …
Number of citations: 1 www.sciencedirect.com
O Nishimura, S Mihara… - Journal of Agricultural and …, 1980 - ACS Publications
The compounds produced from three model browning systems [2-hydroxy-3-methyl-2-cyclopenten-l-one (cyclotene)/NH3, cyclotene/H2S, and cyclotene/NH3/H2S] were isolated and …
Number of citations: 31 pubs.acs.org
ML Karpinski, D Nicholas, JC Gilbert - Organic preparations and …, 1995 - Taylor & Francis
… 3-Methyl-2-cyclopenten-1-one (2) is a useful intermediate in the synthesis of many natural products, including the trichothecenes,'V2 cortisone3 and precapnelladiene.4 Enone 2 has …
Number of citations: 12 www.tandfonline.com
Z Yu, T Pan, M Lai, Y Ji, X Yang… - Flavour and Fragrance …, 2023 - Wiley Online Library
… The bond b was further broken to produce 2-acetoxy-3-methyl-2-cyclopenten-1-one, then broken the bond c again to obtain ethyl maltol through furanone rearrangement. With the …
Number of citations: 1 onlinelibrary.wiley.com
H Ottinger, T Hofmann - Journal of agricultural and food chemistry, 2002 - ACS Publications
… To gain first insights into the role of 2-hydroxy-3-methyl-2-cyclopenten-1-one (cyclotene) as a common intermediate in the formation of the tastants 1−4 (Figure 1) from hexoses, we …
Number of citations: 8 pubs.acs.org
TRE Panel, D Belsito, D Bickers, M Bruze… - Food and Chemical …, 2012 - Elsevier
The cyclopentanone and cyclopentenone group of fragrance ingredients was critically evaluated for safety following a complete literature search. For high end users, calculated …
Number of citations: 59 www.sciencedirect.com
YS Li - Journal of molecular structure, 1984 - Elsevier
The microwave spectrum of 3-methyl-2-cyclopenten-1-one has been recorded from 18.0 to 26.5 GHz. Both a-type and c-type R-branch transitions in the ground state and the three …
Number of citations: 5 www.sciencedirect.com

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